O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Overview
Description
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4-difluorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 2,4-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- O-[2-(2,4-difluorophenyl)methyl]hydroxylamine
- O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine
- 2,4-difluorophenyl isocyanate
Uniqueness
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.
Properties
IUPAC Name |
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQPZRXJPOIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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